3'-氨基-2',3'-二脱氧鸟苷

描述

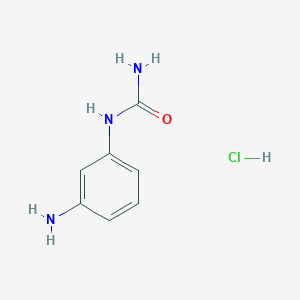

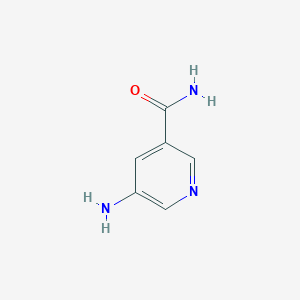

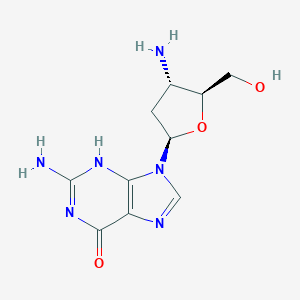

3’-Amino-2’,3’-dideoxyguanosine is a compound with the CAS Number: 66323-49-7 . It has a molecular weight of 266.26 . The IUPAC name for this compound is 2-amino-9-((2R,4S,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one . It is a paramount compound employed in the biomedical sector, emerging as a nucleoside analog imbued with remarkable antiviral traits .

Synthesis Analysis

The synthesis of 3’-Amino-2’,3’-dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine. This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .Molecular Structure Analysis

The InChI code for 3’-Amino-2’,3’-dideoxyguanosine is 1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Amino-2’,3’-dideoxyguanosine include a molecular weight of 266.26 . It is stored at a temperature of 28 C .科学研究应用

-

Synthesis of Functional 5′ Cap-Modified mRNAs

- Application Summary : This compound is used in the synthesis of functional mRNAs by modifying multiple 5′ cap analogs using a vaccinia virus-capping enzyme . The 5′ cap regulates the stability and translational activity of mRNAs, and chemically-modified 5′ caps can improve the functionality of mRNA .

- Methods : The vaccinia virus-capping enzyme introduces a variety of GTP analogs to the 5′ end of RNA to generate 5′ cap-modified mRNAs that exhibit different translation levels . Some of these modified mRNAs improve translation efficiency and can be conjugated to chemical structures, further increasing their functionality .

- Results : The method has been shown to generate 5′ cap-modified mRNAs that improve translation efficiency .

-

Selective RNA Labeling

- Application Summary : 3’-Amino-2’,3’-dideoxyguanosine triphosphates are used for the selective labeling of RNA . This is important for introducing functional tags to target RNAs .

- Methods : The combinatorial use of RNA-compatible restriction endonucleases (REs) and RNA-extending polymerases is demonstrated for sequence-specific RNA cleavage and subsequent RNA functionalization . The 3′ ends of the cleaved RNAs are selectively and effectively modified when Therminator DNA polymerase template-dependently extends the RNA primers with a variety of modified nucleotides .

- Results : Only the target RNA could be chemically labeled with the desired moieties, such as bioconjugation tags or fluorophores, even in a mixture of various RNAs .

-

Reverse Transcriptase Inhibition

- Application Summary : Metacavir (6-O-methyl-2′, 3′-dideoxyguanosine) is a prodrug that is activated in vivo by demethylation and conversion to 2′, 3′-dideoxyguanosine . It is a reverse transcriptase inhibitor with potent activity against hepatitis B virus (HBV) .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Preparation of 3’-Amino-2’,3’-dideoxyguanosine

- Application Summary : 3’-Amino-2’,3’-dideoxyguanosine can be prepared using a method that involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .

- Methods : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .

- Results : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with a very high yield in a relatively simple procedure .

-

Chemical Synthesis

- Application Summary : 3’-Amino-2’,3’-dideoxyguanosine is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Preparation of 3’-Amino-2’,3’-dideoxyguanosine

- Application Summary : 3’-Amino-2’,3’-dideoxyguanosine can be prepared using a method that involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .

- Methods : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine . This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .

- Results : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with a very high yield in a relatively simple procedure .

-

Chemical Synthesis

- Application Summary : 3’-Amino-2’,3’-dideoxyguanosine is used in chemical synthesis . It is often used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

属性

IUPAC Name |

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQBPAWPBCAUGA-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216535 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyguanosine | |

CAS RN |

66323-49-7 | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B112805.png)